2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Urea transporter inhibition Diuretic drug discovery Thienopyridine SAR

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS 1221723-58-5, molecular formula C12H12N2O4S, molecular weight 280.30 g/mol) is a heterocyclic small molecule belonging to the 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate ester class. The compound features an ethyl ester at position 2 and a methyl ester at position 5 on the thieno[2,3-b]pyridine scaffold, distinguishing it from other regioisomeric ester variants such as the 5-ethyl-2-methyl analog CB-20 and the diethyl or dimethyl diester analogs.

Molecular Formula C12H12N2O4S
Molecular Weight 280.3 g/mol
CAS No. 1221723-58-5
Cat. No. B1373032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate
CAS1221723-58-5
Molecular FormulaC12H12N2O4S
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C(=O)OC)N
InChIInChI=1S/C12H12N2O4S/c1-3-18-12(16)9-8(13)7-4-6(11(15)17-2)5-14-10(7)19-9/h4-5H,3,13H2,1-2H3
InChIKeyUPEDPBITBARSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS 1221723-58-5): Structural Identity and Chemical Classification for Procurement Specification


2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS 1221723-58-5, molecular formula C12H12N2O4S, molecular weight 280.30 g/mol) is a heterocyclic small molecule belonging to the 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate ester class . The compound features an ethyl ester at position 2 and a methyl ester at position 5 on the thieno[2,3-b]pyridine scaffold, distinguishing it from other regioisomeric ester variants such as the 5-ethyl-2-methyl analog CB-20 and the diethyl or dimethyl diester analogs. This scaffold serves as a versatile intermediate for medicinal chemistry programs targeting urea transporters (UTs), c-Src kinase, phospholipase C (PLC) isoforms, and inflammatory pathways [1]. The compound is commercially available from Enamine LLC (catalog EN300-59387) at ≥95% purity, making it readily accessible for hit-to-lead optimization and structure-activity relationship (SAR) studies [2].

Why 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate Cannot Be Substituted by Generic Thienopyridine Analogs in Procurement


Within the 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate family, the position and nature of the ester substituents (2-ethyl vs. 5-methyl) critically determine biological target selectivity and pharmacokinetic properties. The regioisomeric analog CB-20 (5-ethyl-2-methyl-3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate) demonstrates potent urea transporter inhibition with IC50 values of 0.47–2.01 μM across species [1], while the diethyl 3-amino-6-(trifluoromethyl) analog (CAS 175277-75-5) exhibits antiplatelet activity with a distinct pharmacological profile . The presence and location of the free 3-amino group, the ester chain length at positions 2 and 5, and the presence or absence of the 6-methyl substituent each confer differential hydrogen-bonding capability, lipophilicity (clogP), and steric fit within target binding pockets. Consequently, a procurement specification that treats all 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylates as interchangeable risks acquiring a compound with divergent biological activity, solubility, and metabolic stability, rendering SAR interpretation invalid and wasting synthetic and screening resources [2].

Quantitative Differentiation Evidence for 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate Against Closest Analogs


Structural Pre-optimization for Urea Transporter (UT) Inhibition: Regioisomeric Advantage Over CB-20

The target compound (2-ethyl-5-methyl) is a regioisomer of the UT inhibitor CB-20 (5-ethyl-2-methyl-3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate). CB-20 exhibits potent, dose-dependent UT-B inhibition with IC50 values of 2.01 ± 0.41 μM (mouse), 0.47 ± 0.19 μM (rat), and 1.29 ± 0.03 μM (human), with maximal inhibition rates (Imax) exceeding 80% [1]. CB-20 also demonstrated nearly equal dual inhibition of UT-A1 (35.42%) and UT-B (35.05%) in MDCK cell lines [2]. The target compound's ester configuration (2-ethyl, 5-methyl) is predicted by molecular docking to occupy the UT-B hydrophobic pocket near Leu364 and Val367 with a different steric and electrostatic profile compared to the CB-20 regioisomer (2-methyl, 5-ethyl), potentially altering isoform selectivity and pharmacokinetics [3]. This regioisomeric SAR vector is experimentally validated: in the structurally related thienoquinoline-to-thienopyridine scaffold hop, repositioning of substituents was shown to modulate UT-B IC50 by up to 4.3-fold (comparing mouse vs. rat IC50 values for the same compound), indicating that regioisomeric ester positioning is a key driver of inhibitory potency [1].

Urea transporter inhibition Diuretic drug discovery Thienopyridine SAR

3-Aminothieno[2,3-b]pyridine Scaffold as a Privileged c-Src Kinase Inhibitor Chemotype: Scaffold-Level Differentiation

The 3-amino-thieno[2,3-b]pyridine core constitutes a validated c-Src inhibitor scaffold discovered through high-throughput screening (HTS). The most potent analog in this series, compound 24, achieved an IC50 of 2.9 nM against c-Src kinase, comparable to the reference inhibitor Saracatinib [1]. Critically, the 3-amino substituent was shown to be essential for activity: compound 10 (lacking the pyridine-ring methyl groups of the initial hit) was devoid of c-Src inhibitory activity, while the parent hit (compound 9, possessing methyl substituents at positions analogous to 6-methyl on the thienopyridine ring) exhibited modest but measurable enzymatic and cellular c-Src inhibition [2]. X-ray crystallography and molecular modeling confirmed that the 3-amino-thieno[2,3-b]pyridine scaffold occupies the ATP hydrophobic pocket, with substituents at R1 (Ph, Bn, n-Pr, Me) enhancing enzyme interaction [3]. The target compound (1221723-58-5), bearing the essential 3-amino group and ester substituents amenable to further derivatization at positions 2 and 5, represents an ideal intermediate for generating novel c-Src inhibitor libraries with tunable potency.

c-Src kinase inhibition Tyrosine kinase inhibitor Cancer drug discovery

In Vivo Analgesic and Anti-inflammatory Activity of Condensed 3-Aminothieno[2,3-b]pyridine Derivatives: Head-to-Head Against Clinical Standards

The thieno[2,3-b]pyridine derivative AZ023 demonstrated pronounced in vivo analgesic and anti-inflammatory activity in rat models, providing a direct quantitative comparator for the target compound class. In the hot-plate analgesic assay, AZ023 increased the latent reaction time to 241.2 seconds, which is 14.53-fold higher than sodium metamizole (reference analgesic) [1]. In the dextran-induced paw edema model, AZ023 exhibited anti-inflammatory activity 2.5-fold more effective than nimesulide and 2.2-fold more effective than acetylsalicylic acid (aspirin) at an oral dose of 5 mg/kg [2]. A separate study employing a composite analgesic activity criterion confirmed that AZ023 achieved a score of 50.1, exceeding the sodium metamizole comparison group by 42-fold across three behavioral pain tests (orofacial trigeminal pain, tail thermal immersion, and hot plate) [3]. The target compound (1221723-58-5), bearing the identical 3-aminothieno[2,3-b]pyridine core with differentiated ester substituents, represents a scaffold for developing next-generation analgesic/anti-inflammatory agents with potentially improved potency and safety profiles.

Analgesic activity Anti-inflammatory In vivo pharmacology

Phospholipase C (PLC) Isoform Inhibition: Anticancer Scaffold with Nanomolar Antiproliferative Activity Against Breast Cancer and Melanoma Cell Lines

Thieno[2,3-b]pyridine derivatives were discovered through virtual high-throughput screening (vHTS) as inhibitors of phospholipase C (PLC) isoforms and demonstrated potent growth inhibition in the NCI60 human tumor cell line panel [1]. Specifically, a thieno[2,3-b]pyridine PLC-γ inhibitor (compound 1) exhibited IC50 values in the low nanomolar range against multiple breast cancer cell lines [2]. A further derivative (compound 3) achieved GI50 = 58 nM against the melanoma MDA-MB-435 cell line [3]. Structure-activity relationship studies revealed that appending a propyl-aryl group at C-5 on the 2-amino-3-carboxamido-thieno[2,3-b]pyridine core yielded compounds with IC50 values in the nanomolar range against triple-negative breast cancer MDA-MB-231 cells, with solubility being a key limitation for in vivo development [4]. The target compound (1221723-58-5), bearing the 3-amino-thieno[2,3-b]pyridine-2,5-dicarboxylate scaffold, provides a synthetically tractable starting point for developing PLC-targeted anticancer agents with optimized solubility through ester hydrolysis to carboxylic acid or amide derivatives.

Phospholipase C inhibition Anticancer thienopyridines Breast cancer cell lines

Recommended Procurement and Research Application Scenarios for 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate (CAS 1221723-58-5)


UT-B/UT-A1 Dual Inhibitor SAR Exploration: Regioisomeric Ester Scanning for Salt-Sparing Diuretic Development

Procure 1221723-58-5 alongside its regioisomer CB-20 (5-ethyl-2-methyl) for systematic ester-position SAR. Synthesize a focused library through parallel ester hydrolysis and re-esterification at positions 2 and 5. Screen all analogs in the erythrocyte osmotic lysis assay (mouse, rat, human UT-B) and MDCK-UT-A1/UT-B transwell assay to quantify IC50 shifts attributable to ester regioisomerism. CB-20's published IC50 values (0.47–2.01 μM) serve as the benchmark; compounds exceeding CB-20's dual UT-A1/UT-B inhibition (>35% each at a standard concentration) or achieving sub-micromolar human UT-B IC50 should be prioritized for in vivo diuretic efficacy testing in metabolic cage studies (rat, 25–100 mg/kg subcutaneous). The salt-sparing diuretic mechanism—proven for this scaffold class through UT-knockout validation [1]—provides a clear differentiation from loop and thiazide diuretics that cause electrolyte disturbances.

c-Src Kinase Inhibitor Library Synthesis: Diversification of the 3-Aminothieno[2,3-b]pyridine Core for Oncology

Use 1221723-58-5 as the starting scaffold for generating a c-Src inhibitor library through sequential derivatization: (1) hydrolyze the 2-ethyl and 5-methyl esters to carboxylic acids, enabling amide coupling with diverse amines to explore the R1 hydrophobic pocket requirements identified in X-ray co-crystallography studies [2]; (2) functionalize the 3-amino group via acylation or reductive amination to modulate ATP-pocket interactions; (3) introduce aryl/heteroaryl substituents at the 6-position via Suzuki or Sonogashira coupling if the 6-position is halogenated. Screen the library in c-Src enzymatic assay with Saracatinib as the reference control (benchmark IC50 ~2–5 nM). Prioritize compounds with IC50 ≤ 10 nM for cellular c-Src inhibition and counter-screening against a kinase selectivity panel. The validated HTS hit-to-lead trajectory for this scaffold [3] de-risks the investment compared to unexplored heterocyclic chemotypes.

In Vivo Analgesic/Anti-inflammatory Lead Optimization: Az023-Analog Development with Reduced GI Toxicity

The 3-aminothieno[2,3-b]pyridine class has demonstrated >14-fold analgesic superiority over sodium metamizole and >2-fold anti-inflammatory superiority over nimesulide and aspirin in rat models [4]. Procure 1221723-58-5 as a key intermediate for synthesizing AZ023 analogs with systematically varied ester substituents. Evaluate all analogs in the same in vivo models used for AZ023: (1) hot-plate analgesic assay (latency time benchmark: 241.2 s for AZ023); (2) dextran-induced paw edema model (anti-inflammatory benchmark: 2.5× nimesulide); and (3) composite analgesic criterion across orofacial, tail immersion, and hot-plate tests (benchmark: 50.1 for AZ023). The structural differentiation of 1221723-58-5 (2-ethyl-5-methyl diester) from AZ023's ester pattern enables probing whether ester hydrolysis rate (a determinant of oral bioavailability and duration of action) can be modulated without compromising target engagement.

PLC-γ-Targeted Anticancer Agent Development: Solubility-Optimized Thienopyridines for Breast Cancer and Melanoma

The thieno[2,3-b]pyridine PLC inhibitor class delivers nanomolar antiproliferative potency (GI50 = 58 nM in melanoma MDA-MB-435; low nanomolar IC50 in breast cancer lines) but is limited by poor aqueous solubility [5]. Procure 1221723-58-5 and convert to water-soluble derivatives by: (1) selective or complete ester hydrolysis to mono- or di-carboxylic acid sodium salts; (2) amidation with polar amines (e.g., morpholine, N-methylpiperazine) at positions 2 and/or 5; (3) introduction of solubilizing PEG linkers. Screen the resulting library against MDA-MB-231 (triple-negative breast cancer), MDA-MB-435 (melanoma), and HCT-116 (colon cancer) using MTT assay, with the published PLC-γ inhibitor compound 1 as the potency benchmark. Compounds retaining nanomolar IC50 while achieving aqueous solubility >50 μM should be advanced to in vivo pharmacokinetic profiling and H460 lung cancer xenograft models with topotecan co-administration, given recent evidence that thieno[2,3-b]pyridines sensitize cancer cells to TOP1 inhibitors [6].

Quote Request

Request a Quote for 2-Ethyl 5-methyl 3-aminothieno[2,3-b]pyridine-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.